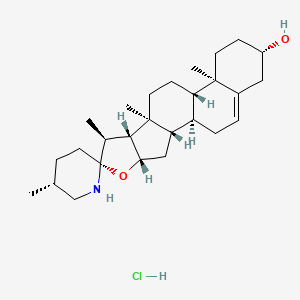
4-(Trifluoromethyl)thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)thiazole-2-carbaldehyde is a compound that belongs to the class of thiazole derivatives, characterized by the presence of a trifluoromethyl group attached to the thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel pyrazole carbaldehydes with a trifluoromethylphenyl group . Similarly, 2-trifluoromethyl thiazoles can be synthesized through a [3 + 2] cycloaddition reaction using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime and pyridinium 1,4-zwitterionic thiolates, which demonstrates the versatility of trifluoromethylated thiazoles in cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed through various spectroscopic methods such as 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, showing the importance of intermolecular interactions in stabilizing the crystal structure .
Chemical Reactions Analysis
Thiazole carbaldehydes can undergo a variety of chemical reactions. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield triazole derivatives . The reactivity of thiazole carbaldehydes can also lead to ring transformations, as seen with the conversion of 1,2,3-thiadiazole-5-carbaldehydes into tetraazapentalenes . Additionally, the reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone results in a mixture of products, demonstrating the potential for complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethyl)thiazole-2-carbaldehydes are influenced by the presence of the trifluoromethyl group. This group can enhance the acidity of adjacent hydrogens and increase the compound's electrophilicity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound's spectroscopic properties, as evidenced by the spectral data used to confirm the structures of synthesized thiazolyl pyrazole carbaldehydes . Improved synthetic methods for thiazole carbaldehydes, such as the reaction with secondary amines, highlight the importance of optimizing physical and chemical properties for better yields and reactivity .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-(Trifluoromethyl)thiazole-2-carbaldehyde and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, Athmani, Farhat, and Iddon (1992) demonstrated the synthesis of derivatives of thieno[2,3-d]thiazole and other related compounds using similar aldehydes. These synthesized heterocycles have potential applications in material chemistry and pharmaceuticals (Athmani, Farhat, & Iddon, 1992).
Development of Anion Sensors
Tayade and Sekar (2017) explored the use of thiazole-based carbaldehydes as sensors for fluoride anion detection. They synthesized a novel thiazole-based carbaldehyde with a benzimidazole fluorophore, demonstrating its efficacy in sensing fluoride anions through fluorescence enhancement (Tayade & Sekar, 2017).
Antimicrobial and Antioxidant Activities
Compounds synthesized from thiazole carbaldehydes, like those reported by Abdel-Wahab, Abdel-Gawad, Awad, and Badria (2012), have been evaluated for their antimicrobial and antioxidant activities. These compounds could potentially lead to the development of new antimicrobial and antioxidant agents (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Spectrophotometric Applications
Nakagawa, Doi, and Otomo (1985) developed a method using thiazole-2-carbaldehyde derivatives for the spectrophotometric determination of trace amounts of palladium. This application is significant in analytical chemistry for the detection of specific metals (Nakagawa, Doi, & Otomo, 1985).
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSGSGWVZVSBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634966 |
Source


|
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiazole-2-carbaldehyde | |
CAS RN |
354587-75-0 |
Source


|
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoromethyl-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)










